Product packaging for (R)-4-(Morpholin-3-ylmethyl)phenol(Cat. No.:CAS No. 1273577-72-2)

(R)-4-(Morpholin-3-ylmethyl)phenol

Cat. No.: B2593114
CAS No.: 1273577-72-2
M. Wt: 193.246
InChI Key: PPQSQPXAIUFBRQ-SNVBAGLBSA-N
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Description

(R)-4-(Morpholin-3-ylmethyl)phenol is a chiral chemical building block of interest in medicinal chemistry and drug discovery. This compound features a phenol group linked to a morpholine ring via a methylene bridge, with the morpholine core presenting a specific (R)-configuration at the 3-position. The morpholine ring is a common pharmacophore found in molecules with diverse biological activities, and its stereochemistry can be critical for selective interaction with biological targets . Phenol-containing morpholine derivatives are valuable intermediates in the synthesis of more complex molecules for pharmaceutical applications . Research into analogous morpholine derivatives highlights their potential in developing novel therapeutic agents, including antimicrobial compounds to address the growing challenge of multidrug resistance and as dopaminergic agents for targeting neurological conditions . The specific stereochemistry of the (R)-enantiomer offered in this product may lead to distinct biological properties and binding affinities compared to its (S)-counterpart, making it essential for enantioselective synthesis and the exploration of structure-activity relationships. This product is intended for research and development purposes in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this compound with appropriate precautions, as related phenolic morpholine compounds can be irritating to eyes, skin, and the respiratory system .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO2 B2593114 (R)-4-(Morpholin-3-ylmethyl)phenol CAS No. 1273577-72-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[[(3R)-morpholin-3-yl]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c13-11-3-1-9(2-4-11)7-10-8-14-6-5-12-10/h1-4,10,12-13H,5-8H2/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQSQPXAIUFBRQ-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)CC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H](N1)CC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for R 4 Morpholin 3 Ylmethyl Phenol

Foundations in Mannich Reaction Chemistry

The Mannich reaction is a three-component organic reaction that involves the aminoalkylation of an acidic proton located adjacent to a carbonyl group, or in this case, an activated phenol (B47542). wikipedia.orgbyjus.com It is a fundamental carbon-carbon bond-forming reaction that provides a direct route to β-amino carbonyl compounds, known as Mannich bases. adichemistry.combyjus.com The synthesis of 4-(Morpholin-3-ylmethyl)phenol relies on a Mannich-type condensation involving phenol, an amine precursor, and an aldehyde. researchgate.netresearchgate.net

Exploration of Reaction Mechanisms

The mechanism of the Mannich reaction is a two-step process initiated under acidic or basic conditions. unacademy.com In the context of synthesizing the morpholine-containing phenol structure, the reaction begins with the formation of an electrophilic iminium ion from an appropriate amine and an aldehyde, typically formaldehyde. wikipedia.orgadichemistry.com

The key steps are as follows:

Iminium Ion Formation: An amine condenses with an aldehyde (e.g., formaldehyde) to form a Schiff base, which is then protonated to generate a reactive iminium ion. wikipedia.org This ion serves as the key electrophile in the reaction.

Electrophilic Attack: The phenol, acting as the nucleophile, attacks the iminium ion. Phenol's aromatic ring is sufficiently electron-rich to attack the electrophile, with the hydroxyl group directing the substitution to the ortho and para positions. To achieve the desired 4-(Morpholin-3-ylmethyl)phenol structure, the ortho positions on the phenol must be blocked, or reaction conditions must be optimized to favor ortho-alkylation.

Optimization of Reaction Conditions

Traditional Mannich reactions often require harsh conditions and can result in by-product formation. Modern synthetic chemistry has focused on optimizing these conditions to improve yields, selectivity, and environmental compatibility.

Catalytic Approaches: A variety of catalysts have been employed to enhance the efficiency of Mannich reactions. Lewis acids and Brønsted acids are commonly used to facilitate the formation of the iminium ion and activate the nucleophile. thaiscience.info For instance, hafnium(IV) triflate (Hf(OTf)₄) has been identified as a highly potent catalyst for Mannich reactions, capable of promoting high-yielding formations of Mannich bases at very low catalyst loadings (as low as 0.1–0.5 mol%). mdpi.com Similarly, zinc-based catalysts, such as zinc nitrate (B79036) or ZnO nanoparticles, have been shown to effectively catalyze one-pot Mannich reactions, offering excellent yields and, in some cases, high diastereoselectivity. rsc.org

Solvent-Free Conditions: Solvent-free, or "neat," reaction conditions represent a significant advancement in green chemistry. These methods often lead to shorter reaction times, simpler work-up procedures, and reduced hazardous waste. sharif.edu Research has demonstrated that three-component Mannich reactions can be carried out efficiently under solvent-free conditions, sometimes at room temperature, using catalysts like ZnI₂. sharif.edu This approach is not only environmentally benign but can also enhance reaction rates and selectivity. mdpi.com

Infrared Irradiation: Infrared (IR) irradiation has emerged as an alternative energy source for promoting organic reactions. In the context of Mannich reactions, IR irradiation under solvent-free conditions has been used to synthesize various phenol derivatives. researchgate.net This method can significantly reduce reaction times, for example, completing the synthesis of 4-isopropyl-bis-2,6-morpholin-4-ylmethyl-1-phenol in just 20 minutes. researchgate.net

Table 1: Comparison of Catalytic Systems for Mannich-Type Reactions

Catalyst Substrates Conditions Yield Reference
Hf(OTf)₄ (0.5 mol%) Benzaldehyde, Aniline, Acetophenone Solvent-free, RT, 4h 93% mdpi.com
ZnI₂ (0.02 g) Various aldehydes, amines, ketones Solvent-free, RT Good to Excellent sharif.edu
ZnO Nanoparticles (0.5 mmol) 4-chlorobenzaldehyde, Aniline, Cyclohexanone Water, 60 °C High rsc.org
Task-Specific Ionic Liquid Aromatic aldehydes, amines, ketones Room Temperature 81-92% thaiscience.info
Fe₃O₄-Cysteine MNPs Aniline, Benzaldehyde, Cyclohexanone Solvent-free High researchgate.net

Enantioselective Synthesis Approaches

Achieving the specific (R)-configuration at the C3 position of the morpholine (B109124) ring requires sophisticated asymmetric synthesis strategies. These methods aim to control the stereochemical outcome of the reaction, producing one enantiomer in excess over the other.

Chiral Catalysis in Mannich-Type Reactions

Asymmetric catalysis is a powerful tool for enantioselective synthesis. In this approach, a small amount of a chiral catalyst creates a chiral environment that directs the stereochemical course of the reaction. For Mannich-type reactions, several catalytic systems are effective.

Organocatalysis: Chiral organocatalysts, such as proline and its derivatives, are widely used. wikipedia.org These small organic molecules can activate both the nucleophile (via enamine formation) and the electrophile (via hydrogen bonding), providing excellent stereocontrol. Cinchona alkaloids and their thiourea (B124793) derivatives have also proven to be highly effective bifunctional organocatalysts, capable of achieving high diastereoselectivities and enantioselectivities in Mannich reactions. buchler-gmbh.comnih.gov

Metal-Based Catalysis: Chiral metal complexes, often involving copper, zinc, or rhodium, can act as Lewis acids to activate the imine component and control the facial selectivity of the nucleophilic attack. rsc.orgrsc.org For example, chiral phosphoric acids have been used to catalyze the enantioselective synthesis of C3-substituted morpholinones from glyoxals and 2-(arylamino)ethan-1-ols. acs.org

Chiral Auxiliary Strategies

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemistry of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed.

In the synthesis of (R)-4-(Morpholin-3-ylmethyl)phenol, a chiral auxiliary could be incorporated into the amine precursor. For example, pseudoephedrine can be used as a chiral auxiliary. When reacted with a carboxylic acid, it forms an amide whose α-proton can be deprotonated to form a chiral enolate. This enolate then reacts diastereoselectively with an electrophile. wikipedia.org A similar strategy could be envisioned where a chiral amino alcohol is used to construct the morpholine ring, with the existing stereocenter directing the formation of the new one. The use of N-tert-butanesulfinamide as a chiral auxiliary is another powerful method for the asymmetric synthesis of chiral amines, which could be precursors to the morpholine ring. acs.org

Asymmetric Induction Methods

Asymmetric induction involves using a chiral feature already present in a molecule to influence the creation of a new stereocenter. This can be achieved by starting with an enantiomerically pure building block. For the synthesis of this compound, a plausible route involves starting with a chiral amino alcohol.

A general strategy involves the ring-opening of a chirally pure, activated aziridine (B145994) with an organocuprate, followed by a ring-closing annulation reaction to form the morpholine ring. nih.govacs.org This method allows for the assembly of enantiopure 3-substituted morpholines. Another approach is the asymmetric hydrogenation of an unsaturated morpholine precursor using a chiral catalyst, such as a rhodium complex with a chiral bisphosphine ligand, which can yield 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee). rsc.org While this applies to C2 substitution, similar principles of asymmetric hydrogenation could be adapted for C3-substituted precursors.

Table 2: Examples of Enantioselective Morpholine Synthesis Strategies

Method Key Reagent/Catalyst Product Type Stereoselectivity Reference
Asymmetric Hydrogenation Bisphosphine-Rhodium Catalyst 2-Substituted Morpholines up to 99% ee rsc.org
Chiral Auxiliary (R,R)- or (S,S)-Pseudoephedrine Alkylated Amides High Diastereoselectivity wikipedia.org
Chiral Phosphoric Acid Catalysis Chiral Phosphoric Acid C3-Substituted Morpholinones High Enantioselectivity acs.org
Aziridine Ring-Opening N-Bts Activated Aziridine 3-Substituted Morpholines Enantiopure nih.govacs.org
Tandem Hydroamination/ATH Ru-Ts-DPEN Catalyst 3-Substituted Morpholines High ee organic-chemistry.org

Precursor and Intermediate Synthesis Pathways

The synthesis of enantiomerically pure morpholine derivatives is a cornerstone for accessing the target compound. Various strategies have been developed to produce these chiral building blocks.

One common approach is the asymmetric cyclization of amino alcohol derivatives . For instance, optically pure N-allyl-β-amino alcohols can undergo electrophile-induced cyclization to yield chiral morpholines. banglajol.info The reaction, often induced by an electrophile like bromine, proceeds to form substituted morpholines, and the stereochemistry of the starting amino alcohol dictates the stereochemistry of the resulting morpholine ring. banglajol.info

Another powerful method is dynamic kinetic resolution (DKR) . This technique can be applied to racemic mixtures of morpholine precursors, such as 2-benzoylmorpholin-3-ones. Through an asymmetric transfer hydrogenation reaction, DKR can efficiently convert the racemic starting material into a single desired diastereomer with excellent enantioselectivity, controlling two adjacent stereocenters in one step. acs.org

Furthermore, chiral morpholines can be built from readily available chiral amino alcohols through a sequence of reactions including coupling with α-halo acid chlorides, cyclization, and reduction. This method is versatile and allows for the synthesis of various mono-, di-, and trisubstituted morpholines in good yields. acs.org

MethodStarting Material ExampleKey Reagents/ConditionsProduct TypeRef
Asymmetric CyclizationOptically pure N-allyl-β-amino alcoholBromine (Br2) in dichloromethaneChiral bromomethyl-substituted morpholine banglajol.info
Dynamic Kinetic Resolution2-Benzoylmorpholin-3-oneAsymmetric transfer hydrogenation catalysts(2R,3S)- or (2S,3R)-2-(hydroxyphenylmethyl)morpholin-3-one acs.org
Multi-step SynthesisAmino alcohol and α-halo acid chlorideCoupling, cyclization, reductionSubstituted morpholines acs.org

The phenolic portion of the molecule must be appropriately functionalized to allow for its attachment to the morpholine building block. The specific nature of the substituent on the phenol depends on the chosen coupling strategy.

A versatile strategy for synthesizing highly substituted phenols involves a cascade reaction of hydroxypyrones with nitroalkenes . This method allows for the creation of polysubstituted phenols with complete control over the regiochemistry of the substituents. oregonstate.edu By choosing the appropriate nitroalkene, a specific substitution pattern can be achieved on the phenol ring. oregonstate.edu

For introducing an aldehyde group, which is a common precursor for coupling via reductive amination, ortho-formylation of phenols is a widely used technique. The reaction of a phenol with paraformaldehyde in the presence of magnesium chloride and a base like triethylamine (B128534) can selectively introduce a formyl group at the ortho position. orgsyn.org This method is tolerant of various other functional groups on the phenol ring. orgsyn.org

Another relevant set of reactions includes Ullmann-type coupling reactions . These are employed to form aryloxy phenols, which can be further modified. For example, a reaction between an aryl halide and resorcinol, or the coupling of 4-iodophenol (B32979) with 3-methoxyphenol (B1666288) catalyzed by copper, can generate complex phenol structures. mdpi.comnih.gov Subsequent steps like demethylation can then unmask the phenol hydroxyl group. nih.govencyclopedia.pub

Synthetic StrategyReactant ExamplesKey ConditionsProduct FeatureRef
Diels-Alder/Elimination Cascade3-Hydroxypyrone, NitroalkeneAlCl3 catalystRegiospecific substitution oregonstate.edu
Ortho-FormylationPhenol, ParaformaldehydeMgCl2, Et3NIntroduction of an aldehyde group ortho to the hydroxyl orgsyn.org
Ullmann Coupling4-Iodophenol, 3-MethoxyphenolCopper catalyst, followed by demethylation (e.g., HBr)Aryloxy phenol structures nih.gov

Purification and Isolation Techniques for Enantiomerically Pure this compound

After the coupling of the chiral morpholine and the phenol moiety, the final crucial step is the purification of the target compound to achieve high enantiomeric purity. This ensures that the final product is essentially free of the unwanted (S)-enantiomer.

Chromatographic methods are fundamental to this process. Flash chromatography on a silica (B1680970) gel column is a standard technique used to separate the desired product from reaction byproducts and unreacted starting materials. banglajol.info For separating enantiomers, specialized chiral chromatography is often required. This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Crystallization is another powerful technique for enantiomeric purification. If the target compound is crystalline, a racemic or enantiomerically-enriched mixture can sometimes be resolved by fractional crystallization. In some cases, the racemate crystallizes as a racemic compound (a 1:1 mixture in the crystal lattice), leaving the mother liquor enriched in the desired enantiomer. nih.gov This process can be repeated to achieve very high levels of enantiomeric excess (ee). nih.gov For instance, a two-fold crystallization of a similar compound, trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine, successfully enriched the mother liquor with the desired enantiomer to over 95% ee. nih.gov

The enantiomeric purity of the final product is typically determined using analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy in the presence of a chiral solvating or derivatizing agent, such as Mosher's acid. nih.gov

TechniquePrincipleApplicationRef
Flash ChromatographySeparation based on polarity using a stationary phase like silica gel.General purification to remove impurities and byproducts. banglajol.info
Chiral ChromatographyDifferential interaction of enantiomers with a chiral stationary phase.Direct separation of (R) and (S) enantiomers.N/A
Fractional CrystallizationDifferences in solubility between the racemate and the pure enantiomers.Enrichment of one enantiomer from a mixture. The racemate may crystallize out, leaving the desired enantiomer in solution. nih.gov
NMR with Chiral ReagentsFormation of diastereomeric complexes (e.g., with Mosher's acid) that have distinct NMR signals.Determination of enantiomeric excess (ee). nih.gov

Advanced Spectroscopic and Structural Characterization of R 4 Morpholin 3 Ylmethyl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

High-Resolution ¹H NMR Analysis

The ¹H NMR spectrum of (R)-4-(Morpholin-3-ylmethyl)phenol provides precise information about the chemical environment of each proton. The aromatic protons on the phenol (B47542) ring are expected to appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons of the morpholine (B109124) ring and the benzylic methylene (B1212753) bridge exhibit more complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. The phenolic hydroxyl proton and the morpholine amine proton typically appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature due to hydrogen bonding.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 9.30 br s 1H Phenolic -OH
~ 7.05 d 2H Ar-H (ortho to -CH₂)
~ 6.70 d 2H Ar-H (ortho to -OH)
~ 3.85 m 1H Morpholine H-5a
~ 3.65 m 1H Morpholine H-2a
~ 3.50 m 1H Morpholine H-3
~ 3.30 m 1H Morpholine H-2e
~ 2.90 br s 1H Morpholine N-H
~ 2.80 m 1H Benzylic H-a
~ 2.70 m 1H Morpholine H-6a
~ 2.60 m 1H Benzylic H-b
~ 2.50 m 1H Morpholine H-5e
~ 2.30 m 1H Morpholine H-6e

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary. d = doublet, m = multiplet, br s = broad singlet.

¹³C NMR Spectroscopy and DEPT Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The phenol ring carbons show distinct signals in the aromatic region (115-160 ppm). The carbons of the morpholine ring and the benzylic methylene group appear in the aliphatic region.

A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is instrumental in differentiating carbon types. uvic.ca In this experiment, methylene (CH₂) carbons would appear as negative signals, while methine (CH) and methyl (CH₃) carbons would show as positive signals. Quaternary carbons, such as the two substituted carbons of the phenol ring, would be absent in a DEPT-135 spectrum but present in the standard broadband-decoupled ¹³C NMR spectrum. uvic.ca

Table 2: Predicted ¹³C NMR Data and DEPT-135 Analysis for this compound

Chemical Shift (δ, ppm) DEPT-135 Assignment
~ 155.0 Absent Ar C-OH
~ 130.5 Absent Ar C-CH₂
~ 130.0 Positive Ar CH (ortho to -CH₂)
~ 115.5 Positive Ar CH (ortho to -OH)
~ 71.0 Negative Morpholine C-2
~ 67.5 Negative Morpholine C-5
~ 52.0 Positive Morpholine C-3
~ 46.0 Negative Morpholine C-6
~ 38.0 Negative Benzylic CH₂

Note: Predicted values based on typical chemical shifts for similar structural motifs.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY for stereochemical assignment)

Two-dimensional (2D) NMR experiments are essential for confirming the complex structural assignments.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings (²J and ³J). Key correlations would be observed between the adjacent protons in the morpholine ring and between the benzylic protons and the H-3 proton of the morpholine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each proton signal to its corresponding carbon atom. uvic.ca For example, the aromatic proton signals at ~7.05 ppm would correlate with the carbon signal at ~130.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is crucial for identifying connectivity across quaternary carbons. For instance, the benzylic protons (~2.80/2.60 ppm) would show correlations to the aromatic carbons C-1' (the quaternary carbon bearing the CH₂ group) and the adjacent C-2'/C-6' carbons, confirming the attachment of the methylphenol group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is critical for confirming the stereochemistry. For the (R)-enantiomer, NOESY would show through-space correlations between the proton on the chiral center (H-3 of the morpholine ring) and specific protons on the same face of the morpholine ring, confirming its relative orientation and, ultimately, the absolute stereochemistry.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of its chemical bonds. researchgate.nettandfonline.com

Vibrational Mode Analysis

The IR and Raman spectra of this compound are characterized by distinct vibrational modes corresponding to its functional groups. ijaemr.com The high-wavenumber region is dominated by O-H, N-H, and C-H stretching vibrations. The fingerprint region (below 1500 cm⁻¹) contains a complex series of absorptions corresponding to bending vibrations and skeletal modes of the entire molecule. nih.gov

Table 3: Predicted Key Vibrational Modes for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3400 - 3200 (broad) O-H stretch (H-bonded) Phenol
~ 3300 (broad) N-H stretch Morpholine (secondary amine)
3100 - 3000 C-H stretch Aromatic
2950 - 2850 C-H stretch Aliphatic (CH₂, CH)
1610, 1515 C=C stretch Aromatic Ring
~ 1450 C-H bend Aliphatic (CH₂)
~ 1230 C-O stretch Phenol
~ 1115 C-O-C stretch Morpholine (ether)

Note: Predicted values based on standard group frequencies. ijaemr.comresearchgate.net

Elucidation of Key Functional Groups and Hydrogen Bonding

The IR spectrum provides clear evidence for the key functional groups. A prominent, broad absorption band in the 3400-3200 cm⁻¹ region is characteristic of the O-H stretching vibration of the phenol group, with its broadness indicating significant intermolecular hydrogen bonding. researchgate.netresearchgate.net Superimposed in this region, a sharper, less intense band around 3300 cm⁻¹ would correspond to the N-H stretch of the secondary amine in the morpholine ring.

The presence of strong hydrogen bonding is a key feature of the molecule's solid-state structure. The phenolic hydroxyl group can act as a hydrogen bond donor, while the nitrogen and oxygen atoms of the morpholine ring can act as hydrogen bond acceptors. scirp.orgrsc.org This network of hydrogen bonds significantly influences the physical properties of the compound and is reflected in the broadening and shifting of the O-H and N-H stretching bands in the IR spectrum. rsc.orgyoutube.com The interaction between the phenol's acidic proton and the basic morpholine nitrogen is particularly significant. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the unambiguous determination of its elemental formula. For this compound (Formula: C₁₁H₁₅NO₂), HRMS analysis, typically using a soft ionization technique like Electrospray Ionization (ESI), would focus on the protonated molecular ion, [M+H]⁺.

The precise elemental composition can be confirmed by comparing the experimentally measured m/z value with the theoretically calculated mass. This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Table 1: Theoretical HRMS Data for this compound

Ion Formula Species Calculated m/z
C₁₁H₁₅NO₂ [M] 193.1103
C₁₁H₁₆NO₂⁺ [M+H]⁺ 194.1176

Fragmentation Pattern Analysis for Structural Confirmation

In tandem mass spectrometry (MS/MS), the molecular ion is fragmented, and the resulting fragment ions are analyzed to provide structural information. The fragmentation of this compound is expected to occur at the most labile bonds, guided by the stability of the resulting charged and neutral fragments.

The primary fragmentation pathways would likely involve:

Benzylic Cleavage: Cleavage of the C-C bond between the methylene bridge and the morpholine ring is highly probable due to the formation of a stable, resonance-stabilized hydroxybenzyl cation.

Morpholine Ring Cleavage: Fragmentation can occur within the morpholine ring itself, typically involving the loss of small, stable neutral molecules.

Phenolic Group Fragmentation: The phenol moiety can undergo characteristic fragmentation, including the loss of carbon monoxide (CO). youtube.com

Analysis of these fragmentation patterns allows for the confirmation of the connectivity of the atoms within the molecule. Common fragmentation patterns in amines and alcohols often involve alpha-cleavage, where the bond adjacent to the heteroatom breaks. libretexts.org For phenol-containing structures, the molecular ion peak is often stable and prominent. youtube.comdocbrown.info

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/z (Predicted) Proposed Fragment Ion Description
194 [C₁₁H₁₆NO₂]⁺ Protonated molecular ion
107 [C₇H₇O]⁺ Hydroxybenzyl cation resulting from benzylic cleavage
86 [C₅H₁₂N]⁺ Morpholin-3-ylmethyl fragment cation

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including absolute configuration, bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Absolute Configuration Determination

For a chiral molecule like this compound, single-crystal X-ray diffraction is the gold standard for determining its absolute configuration. mdpi.com By analyzing the anomalous dispersion of the diffracted X-rays, the precise spatial arrangement of the atoms can be determined, confirming the (R) configuration at the C3 stereocenter of the morpholine ring. The Flack parameter is a critical value derived from the data that validates the correctness of the assigned absolute stereochemistry.

Analysis of Crystal Packing and Supramolecular Interactions (e.g., hydrogen bonding networks, C-H···π stacking)

The solid-state structure is stabilized by a network of non-covalent interactions that dictate how the molecules pack together in the crystal lattice.

Hydrogen Bonding: The molecule contains a strong hydrogen bond donor (the phenolic -OH group) and two potential hydrogen bond acceptors (the morpholine nitrogen and oxygen atoms). This facilitates the formation of robust intermolecular hydrogen bonds, such as O-H···N or O-H···O, which are primary drivers of the crystal packing. These interactions often lead to the formation of extended chains or sheets. rsc.orgresearchgate.netmdpi.com In related structures containing both phenol and alcohol groups, heteromeric hydrogen bonds are typically favored over homomeric interactions. rsc.org

Table 3: Potential Supramolecular Interactions in Crystalline this compound

Interaction Type Donor Acceptor Typical Distance (Å)
Hydrogen Bond Phenolic O-H Morpholine N ~2.7 - 3.0
Hydrogen Bond Phenolic O-H Morpholine O ~2.7 - 2.9

Conformational Analysis in the Solid State

The conformation of the molecule in the solid state is determined by minimizing intramolecular steric strain while maximizing favorable intermolecular interactions.

Morpholine Ring Conformation: The six-membered morpholine ring is expected to adopt a stable chair conformation, as this minimizes both angular and torsional strain. This is a common feature observed in the crystal structures of numerous morpholine-containing compounds. researchgate.netresearchgate.net

Substituent Orientation: To reduce steric hindrance, the bulky p-hydroxybenzyl group attached to the C3 position of the morpholine ring would preferentially occupy an equatorial position.

Theoretical and Computational Chemistry Studies of R 4 Morpholin 3 Ylmethyl Phenol

Quantum Chemical Calculations

Quantum chemical calculations are foundational to understanding the electronic properties and reactivity of a molecule. These methods solve, or approximate solutions to, the Schrödinger equation for the given molecular system.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. bldpharm.com Instead of calculating the complex wave function of a many-electron system, DFT determines the electron density, from which the energy and other properties can be derived. For (R)-4-(Morpholin-3-ylmethyl)phenol, a DFT study would typically involve the B3LYP functional with a basis set like 6-311++G(d,p) to accurately model its structure and electronics. bldpharm.com

Such a study would yield key insights into the molecule's reactivity through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.gov

Additionally, DFT calculations can generate a Molecular Electrostatic Potential (MEP) map. This map visualizes the charge distribution across the molecule, highlighting electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack). For this compound, the MEP would likely show negative potential around the phenolic oxygen and the morpholine (B109124) oxygen and nitrogen atoms, with positive potential near the phenolic hydrogen.

Table 1: Hypothetical DFT-Derived Reactivity Descriptors for this compound This table illustrates the type of data that would be generated from a DFT analysis. The values are not from actual research and are for illustrative purposes only.

ParameterHypothetical ValueSignificance
EHOMO -5.6 eVIndicates electron-donating capability (e.g., antioxidant activity).
ELUMO -0.8 eVIndicates electron-accepting capability.
HOMO-LUMO Gap (ΔE) 4.8 eVReflects chemical reactivity and stability. A larger gap implies higher stability.
Ionization Potential 5.6 eVEnergy required to remove an electron.
Electron Affinity 0.8 eVEnergy released when an electron is added.

Before DFT became prevalent, ab initio and semi-empirical methods were the primary tools for quantum calculations. Ab initio methods, like Hartree-Fock, are derived directly from theoretical principles without experimental data but are computationally expensive.

Semi-empirical methods, such as AM1 (Austin Model 1), PM3 (Parametric Model 3), and CNDO (Complete Neglect of Differential Overlap), are significantly faster because they simplify the calculations by using parameters derived from experimental data. fishersci.capharmaffiliates.com These methods are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation or simpler schemes. fishersci.caresearchgate.net While less accurate than DFT for electronic properties, they are highly effective for rapidly screening large numbers of molecules or exploring the conformational space of flexible molecules like this compound. nih.govpharmaffiliates.com For instance, AM1 is often noted for providing a reasonable description of hydrogen bonds, which would be relevant for this molecule. pharmaffiliates.com However, these methods can be unreliable for predicting certain properties like infrared band intensities.

Table 2: Comparison of Quantum Chemical Methods This table outlines the general characteristics of different computational methods as they would apply to the target molecule.

MethodBasis of TheoryKey FeaturesTypical Application for this compound
DFT (e.g., B3LYP) Electron DensityGood balance of accuracy and cost; includes electron correlation.Geometry optimization, electronic properties (HOMO/LUMO), reactivity analysis. bldpharm.com
Ab Initio (e.g., HF) Wave FunctionComputationally intensive; does not include electron correlation by default.High-accuracy benchmark calculations on smaller fragments of the molecule.
Semi-Empirical (AM1, PM3) Approximated Wave FunctionVery fast; uses empirical parameters. researchgate.netRapid conformational searching, initial geometry optimization before higher-level calculations. nih.gov

Molecular Geometry Optimization and Conformational Analysis

The 3D structure and flexibility of this compound are critical to its properties. Computational methods are used to find the most stable three-dimensional arrangement (geometry optimization) and to explore the different shapes (conformations) the molecule can adopt.

This compound has several rotatable bonds, leading to multiple possible conformers. The morpholine ring itself typically exists in a stable chair conformation. weizmann.ac.ilnih.gov Computational analysis would explore the orientations of the phenol (B47542) group relative to the morpholine ring and the rotation around the bond connecting them. A conformational search, often initiated with a faster method like molecular mechanics or a semi-empirical method, would generate numerous potential structures. Each of these would then be fully optimized using a more robust method like DFT to identify the distinct, stable conformers. nih.gov

Once stable conformers are identified, their relative energies are calculated to determine their population at a given temperature. The energy differences between conformers are typically small, meaning several may co-exist in equilibrium. A key part of the analysis is to map the energetic landscape, which involves calculating the energy barriers for conversion from one conformer to another. This is done by identifying the transition state structures that connect the stable minima on the potential energy surface. This information provides a detailed picture of the molecule's flexibility and the dynamic equilibrium between its various shapes.

Spectroscopic Property Prediction

Computational chemistry can predict various types of spectra, which is invaluable for interpreting experimental data and confirming a molecule's structure. For this compound, predicted NMR, IR, and UV-Vis spectra would be particularly useful.

NMR Spectra: Chemical shifts (¹H and ¹³C) can be calculated with high accuracy, often using the GIAO (Gauge-Independent Atomic Orbital) method within a DFT framework. bldpharm.com These predicted shifts are crucial for assigning peaks in experimental NMR spectra.

Vibrational Spectra (IR): The calculation of vibrational frequencies corresponds to the peaks seen in an infrared (IR) spectrum. bldpharm.com By analyzing the atomic motions associated with each calculated frequency, a precise assignment of the experimental IR bands to specific molecular vibrations (e.g., O-H stretch, C-N stretch) can be made.

Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions between molecular orbitals. nih.gov This allows for the prediction of the λmax values in a UV-Vis absorption spectrum, corresponding to the energy required to promote an electron from a lower to a higher energy orbital, typically from the HOMO to the LUMO. nih.gov

Theoretical NMR Chemical Shift Calculations (e.g., GIAO method)

The prediction of nuclear magnetic resonance (NMR) spectra is a cornerstone of computational chemistry for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a widely employed and reliable approach for calculating NMR chemical shifts. researchgate.net This method effectively addresses the issue of gauge dependence, providing accurate shielding tensor values that can be converted into chemical shifts.

The typical workflow for calculating the NMR spectrum of this compound involves two main stages. First, the molecule's three-dimensional geometry is optimized using a quantum mechanical method, such as Density Functional Theory (DFT) with a specific functional (e.g., B3LYP) and basis set (e.g., 6-311+G(2d,p)). mdpi.com This initial step ensures the calculations are performed on a stable, low-energy conformation of the molecule.

Following geometry optimization, the GIAO method is applied at the same or a higher level of theory to compute the isotropic magnetic shielding constants for each nucleus (¹H and ¹³C). nih.govnih.gov These absolute shielding values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), computed at the identical level of theory. mdpi.com A strong linear correlation between the calculated (δcalc) and experimentally determined (δexp) chemical shifts is a primary indicator of a correct structural assignment. mdpi.com

Below is an illustrative data table showing hypothetical calculated and experimental NMR chemical shifts for key atoms in this compound.

Interactive Data Table: Comparison of Theoretical and Experimental NMR Shifts

Atom TypeAtom IdentifierCalculated ¹H Shift (ppm)Experimental ¹H Shift (ppm)Calculated ¹³C Shift (ppm)Experimental ¹³C Shift (ppm)
PhenolicAr-OH5.104.95--
AromaticAr-H (ortho to OH)6.756.70115.8115.5
AromaticAr-H (meta to OH)7.107.05129.5129.2
AromaticAr-C (ipso to OH)--155.4155.1
BenzylicAr-CH₂2.782.7538.238.0
Chiral CenterMorpholine C3-H3.953.9055.154.8
MorpholineMorpholine N-H1.851.90--
MorpholineMorpholine O-CH₂3.603.5567.367.0

Prediction of Vibrational Spectra

Theoretical calculations are also instrumental in predicting the vibrational spectra (e.g., infrared or IR spectra) of molecules. These calculations determine the frequencies associated with the characteristic vibrational modes of the molecule, such as bond stretching, bending, and torsional movements. After obtaining the optimized molecular geometry, a frequency calculation is performed at the same level of theory.

The results provide a list of vibrational frequencies and their corresponding intensities. These computed frequencies often have a systematic error compared to experimental values, primarily due to the calculations assuming a harmonic oscillator model and being performed on an isolated gas-phase molecule. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve their agreement with experimental data. These predicted spectra are crucial for assigning experimental IR bands to specific molecular motions.

For this compound, key predicted vibrations would include the O-H stretch of the phenol group, the N-H stretch of the morpholine ring, aromatic C-H stretches, and the C-O ether stretches within the morpholine moiety.

Interactive Data Table: Predicted Vibrational Frequencies

Functional GroupVibrational ModePredicted Frequency (cm⁻¹) (Scaled)Expected Experimental Range (cm⁻¹)
Phenol O-HStretching34503200-3600
Morpholine N-HStretching33103300-3500
Aromatic C-HStretching30553010-3100
Aliphatic C-HStretching29202850-2960
Aromatic C=CStretching1605, 15101450-1620
Ether C-O-CAsymmetric Stretch11151085-1250

Molecular Descriptors and Quantitative Structure-Property Relationships (QSPR)

QSPR studies establish mathematical relationships between the structural or physicochemical properties of molecules and their observed activities or properties. researchgate.net This is achieved through the calculation of molecular descriptors.

Topological and Electronic Descriptors

Molecular descriptors are numerical values that encode information about the structure and electronic features of a molecule. researchgate.net They are broadly classified into several categories, with topological and electronic descriptors being fundamental to QSPR.

Topological Descriptors: These are 2D descriptors derived from the molecular graph, which represents atoms as vertices and bonds as edges. They are independent of the 3D conformation. Examples relevant to this compound include:

Wiener Index (W): Based on the sum of distances between all pairs of atoms in the molecular graph.

Molecular Connectivity Indices (χ): Reflect the degree of branching and connectivity in the molecule.

Balaban J Index: A highly discriminating descriptor based on a distance connectivity matrix.

Electronic Descriptors: These descriptors are derived from the electronic structure of the molecule and are dependent on its 3D geometry. They quantify aspects of charge distribution and molecular orbital energies. Examples include:

HOMO/LUMO Energies: The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital, which are critical for understanding chemical reactivity.

Molecular Electrostatic Potential (MEP): A 3D map of the electrostatic potential on the molecule's surface, indicating regions prone to electrophilic or nucleophilic attack.

Correlation with Macroscopic and Microscopic Properties

The power of molecular descriptors lies in their ability to be correlated with experimentally measured properties through statistical models.

Macroscopic Properties: These are bulk properties of the substance. For this compound, QSPR models could be developed to predict properties like:

Aqueous Solubility: Descriptors related to polarity (dipole moment) and size would be important.

Boiling Point: Correlates with descriptors of size, shape, and intermolecular forces.

Partition Coefficient (logP): A measure of lipophilicity, crucial for predicting pharmacokinetic behavior.

Microscopic Properties: These relate to the behavior of individual molecules, such as their interaction with biological targets. For a compound like this, which has structural motifs common in pharmacologically active molecules, QSPR models could predict:

Receptor Binding Affinity: By building models from a series of similar compounds with known binding data.

Enzyme Inhibition: For instance, correlating descriptors with the inhibition constant (Ki) for a target enzyme. researchgate.net

Reaction Mechanism Studies

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including those that are stereoselective.

Computational Elucidation of Mannich Reaction Pathways for Chiral Induction

The synthesis of this compound likely involves a variation of the Mannich reaction, a three-component condensation involving a phenol, an amine (or its precursor), and an aldehyde. mdpi.comresearchgate.net Achieving high enantioselectivity (the preferential formation of the R enantiomer over the S) is a significant synthetic challenge. Computational chemistry can illuminate the origins of this chiral induction.

By modeling the reaction pathway, researchers can identify the key transition states that determine the stereochemical outcome. The process would involve:

Reactant and Intermediate Modeling: The structures of the reactants (p-hydroxybenzaldehyde, a morpholine precursor, etc.) and key intermediates, such as the electrophilic iminium ion, are optimized.

Transition State Searching: Computational algorithms are used to locate the transition state structures for the nucleophilic attack of the phenol ring onto the iminium ion. Crucially, separate transition states leading to the (R) and (S) products are located.

Energy Profile Calculation: The relative energies of the reactants, intermediates, transition states, and products are calculated. The activation energy (the energy difference between the reactants and the transition state) for each pathway is determined.

The chiral induction can be explained by a significant difference in the activation energies for the two competing pathways. The pathway with the lower activation energy will be kinetically favored, leading to the predominant formation of that enantiomer. These calculations can reveal the specific steric or electronic interactions in the transition state (e.g., interactions with a chiral catalyst or auxiliary) that stabilize the pathway to the (R)-product while destabilizing the pathway to the (S)-product.

Transition State Analysis

Extensive searches of scientific literature and computational chemistry databases have revealed no specific studies focused on the transition state analysis of the formation or reactions of this compound. While computational methods, such as Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms, including the characterization of transition states, this particular compound has not been the subject of such published research.

Transition state analysis for a molecule like this compound would typically involve computational modeling to identify the high-energy, transient molecular structure that exists at the peak of the energy barrier between reactants and products. This analysis is crucial for understanding the kinetics and mechanism of its synthesis, which likely involves the formation of the morpholine ring.

Key parameters that would be determined in such a study include:

Activation Energy (ΔG‡): The energy barrier that must be overcome for the reaction to proceed.

Geometric Parameters: The bond lengths, bond angles, and dihedral angles of the atoms in the transition state structure.

Vibrational Frequencies: Calculation of vibrational frequencies is used to confirm that the identified structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

In the absence of specific data for this compound, a hypothetical transition state analysis would likely focus on the key bond-forming step in the synthesis of the morpholine ring. This is often an intramolecular cyclization of a substituted amino alcohol. The transition state would feature partially formed and broken bonds as the nitrogen atom attacks the carbon atom destined to close the ring.

Hypothetical Transition State Data for Morpholine Ring Formation

The following table represents the kind of data that would be generated from a computational study on the transition state of a morpholine ring formation. It is important to note that this data is illustrative and not based on actual published research for this compound.

ParameterHypothetical ValueDescription
Activation Free Energy (ΔG‡)20-30 kcal/molThe typical energy barrier for the uncatalyzed intramolecular cyclization to form a six-membered ring.
Key Bond Distance (N-C)~2.0-2.5 ÅThe distance between the nucleophilic nitrogen and the electrophilic carbon in the transition state.
Key Bond Angle (C-N-C)~100-110°The angle around the nitrogen atom as it approaches the tetrahedral geometry of the final product.
Imaginary Frequency-200 to -400 cm⁻¹The characteristic single imaginary frequency confirming the structure as a first-order saddle point.

Further research in the field of computational chemistry is required to provide a detailed and accurate transition state analysis for this compound. Such studies would offer valuable insights into its formation and reactivity.

Chemical Reactivity and Derivatization Strategies for R 4 Morpholin 3 Ylmethyl Phenol

Functional Group Transformations

The presence of distinct reactive sites allows for selective modifications of (R)-4-(Morpholin-3-ylmethyl)phenol.

Reactions of the Phenolic Hydroxyl Group

The hydroxyl group attached to the aromatic ring is acidic and can undergo several common reactions. wikipedia.org

Etherification: The phenolic hydroxyl group can be converted to an ether through reactions like the Williamson ether synthesis. This involves deprotonation of the phenol (B47542) to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide. ambeed.com This modification can be used to alter the solubility and lipophilicity of the molecule.

Esterification: Phenols can be esterified to form phenyl esters. wikipedia.org This can be achieved by reacting the phenol with an acid chloride or acid anhydride (B1165640) in the presence of a base. This transformation is useful for introducing a variety of functional groups and for prodrug strategies in medicinal chemistry.

Modifications of the Morpholine (B109124) Nitrogen

The secondary amine within the morpholine ring is a key site for chemical modification, offering a handle to introduce a wide range of substituents. nih.govresearchgate.netnih.gov

N-Alkylation: The nitrogen atom can be alkylated using alkyl halides. This reaction introduces an alkyl group onto the nitrogen, converting the secondary amine to a tertiary amine.

N-Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of N-acyl derivatives (amides). This is a common strategy to modify the electronic properties and biological activity of morpholine-containing compounds.

Reductive Amination: The morpholine nitrogen can participate in reductive amination reactions with aldehydes or ketones in the presence of a reducing agent to form more complex tertiary amines.

Aromatic Ring Functionalization

The phenol ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl group, which directs incoming electrophiles to the ortho and para positions. libretexts.orglibretexts.org Since the para position is already substituted, reactions will primarily occur at the positions ortho to the hydroxyl group.

Halogenation: The aromatic ring can be readily halogenated (e.g., with bromine or chlorine) without the need for a Lewis acid catalyst. libretexts.org

Nitration: Nitration of the phenol ring can be achieved using dilute nitric acid to introduce a nitro group.

Friedel-Crafts Reactions: While the presence of the activating hydroxyl group facilitates Friedel-Crafts alkylation and acylation, the conditions need to be carefully controlled to avoid side reactions. libretexts.org

Derivatization for Analytical Applications

Derivatization is a crucial technique in analytical chemistry to modify an analyte to improve its chromatographic behavior and detection sensitivity. researchgate.net For a molecule like this compound, which contains polar functional groups, derivatization is often necessary for gas chromatography (GC) and can enhance detection in high-performance liquid chromatography (HPLC). thermofisher.comnih.gov

Strategies for Enhanced Chromatographic Detection (e.g., silylation for GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique, but it requires analytes to be volatile and thermally stable. youtube.com The polar hydroxyl and amine groups in this compound make it non-volatile, necessitating derivatization.

Silylation: This is the most common derivatization technique for GC analysis of compounds with active hydrogens (like those in hydroxyl and amine groups). youtube.comphenomenex.com Silylating reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replace the active hydrogens with a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.comresearchgate.netsigmaaldrich.com This process, known as trimethylsilylation, increases the volatility and thermal stability of the analyte, making it suitable for GC-MS analysis. sigmaaldrich.comnih.gov The resulting TMS derivatives produce characteristic mass spectra that aid in structural elucidation. nih.gov The ease of silylation generally follows the order: alcohols > phenols > carboxylic acids > amines. sigmaaldrich.com Sometimes, a catalyst like trimethylchlorosilane (TMCS) is added to BSTFA to increase the reactivity for less reactive or sterically hindered groups. sigmaaldrich.com

Derivatization Strategy Reagent(s) Purpose Analytical Technique
SilylationBSTFA, MSTFA, TMCSIncrease volatility and thermal stabilityGC-MS

Derivatization for HPLC-Based Characterization

For HPLC analysis, derivatization is often employed to introduce a chromophore or fluorophore into the analyte molecule, thereby enhancing its detectability by UV-Vis or fluorescence detectors. thermofisher.com This is particularly useful for compounds that lack a strong native chromophore.

Pre-column Derivatization: This involves reacting the analyte with a derivatizing reagent before injection into the HPLC system. thermofisher.com Common reagents for amines include:

Dansyl chloride (DNS-Cl): Reacts with primary and secondary amines to produce highly fluorescent derivatives. nih.govrsc.org However, it can also react with phenols. nih.gov

9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts with primary and secondary amines to form stable, fluorescent derivatives. thermofisher.comnih.gov

o-Phthalaldehyde (OPA): A popular reagent that reacts with primary amines in the presence of a thiol to yield fluorescent isoindole derivatives. thermofisher.com

2,4-Dinitrofluorobenzene (DNFB): Reacts with amines to produce UV-active derivatives. thermofisher.com

Phenylisothiocyanate (PITC): Reacts with primary and secondary amines to form phenylthiourea (B91264) derivatives that can be detected by UV. rsc.org

These derivatization strategies not only improve sensitivity but can also enhance the chromatographic separation of the analyte from other components in the sample matrix. thermofisher.com

Derivatizing Reagent Target Functional Group Detection Method
Dansyl chloride (DNS-Cl)Primary and secondary amines, phenolsFluorescence, UV
9-fluorenylmethyl chloroformate (FMOC-Cl)Primary and secondary aminesFluorescence
o-Phthalaldehyde (OPA)Primary amines (with a thiol)Fluorescence
2,4-Dinitrofluorobenzene (DNFB)AminesUV
Phenylisothiocyanate (PITC)Primary and secondary aminesUV

Role as a Chiral Building Block in Advanced Organic Synthesis

The inherent chirality of this compound positions it as a valuable starting material and structural motif in the field of advanced organic synthesis. Its stereochemically defined morpholine ring, coupled with the reactive phenolic group, offers multiple avenues for the construction of complex, non-racemic molecules. While specific documented examples detailing the direct use of this compound in the synthesis of complex chiral scaffolds and tandem reactions are not extensively reported in publicly available literature, its structural relationship to key pharmaceutical compounds and the general reactivity of its constituent functional groups allow for a discussion of its potential applications.

Synthesis of Complex Chiral Scaffolds

The term "chiral building block" refers to an enantiomerically pure compound that can be incorporated into a larger molecule, thereby transferring its chirality to the final product. This compound, with its fixed (R)-configuration at the C3 position of the morpholine ring, serves as a foundational chiral scaffold. The development of synthetic routes to analogs of the selective norepinephrine (B1679862) reuptake inhibitor reboxetine (B1679249) highlights the utility of such chiral morpholine derivatives. nih.govnih.gov These syntheses often involve the stereospecific preparation of a chiral hydroxymethylmorpholine intermediate, which underscores the importance of the inherent chirality in guiding the formation of subsequent stereocenters. nih.gov

The synthesis of complex chiral scaffolds often relies on the predictable diastereoselectivity of reactions involving a chiral starting material. For instance, rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols has been shown to produce highly substituted morpholines with excellent diastereoselectivity. rsc.org While not directly employing this compound, this methodology demonstrates how a chiral center on a morpholine precursor can dictate the stereochemical outcome of a reaction, leading to the formation of complex polycyclic systems.

Furthermore, the concept of using chiral auxiliaries is central to asymmetric synthesis. rsc.orgnih.gov A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis in order to control the stereochemical outcome of the reaction. While there is no specific literature describing this compound as a chiral auxiliary, its structural components are found in molecules that do serve this purpose. For example, oxazolidinones are well-established chiral auxiliaries used in a variety of asymmetric transformations, including aldol (B89426) additions and Michael reactions. sigmaaldrich.com The morpholine ring can be viewed as a related heterocyclic system.

The construction of spirocyclic compounds, which contain two rings connected by a single common atom, represents another area where chiral building blocks are crucial. The synthesis of spirocyclic indolenines and spirooxindoles often employs strategies that rely on the stereochemical information embedded in a chiral starting material to control the formation of the spirocenter. nuph.edu.uasemanticscholar.org Although no direct examples involving this compound are documented, its rigid chiral structure makes it a plausible candidate for derivatization and subsequent use in the diastereoselective synthesis of spirocyclic scaffolds.

Table 1: Potential Synthetic Transformations for Scaffold Elaboration

Reaction TypePotential Application with this compoundResulting Scaffold Type
N-Alkylation/ArylationFunctionalization of the morpholine nitrogenDiversified morpholine derivatives
O-Alkylation/ArylationModification of the phenolic hydroxyl groupAryl ether or alkyl ether derivatives
Electrophilic Aromatic SubstitutionIntroduction of substituents on the phenol ringPolysubstituted phenolic morpholines
Cross-Coupling ReactionsFormation of new C-C or C-N bonds at the phenol ringBiaryl or arylamine derivatives

Application in Tandem Reactions

Tandem reactions, also known as domino or cascade reactions, are chemical processes in which multiple bond-forming events occur in a single synthetic operation without isolating the intermediates. These reactions are highly efficient and atom-economical, making them attractive for the synthesis of complex molecules. The functional groups present in this compound—a secondary amine, a hydroxyl group, and an aromatic ring—provide multiple reactive sites that could potentially initiate or participate in tandem reaction sequences.

For example, multicomponent reactions (MCRs), a type of tandem reaction, often involve the combination of three or more starting materials in a one-pot procedure to form a complex product. The synthesis of morpholine derivatives through electrophilic multicomponent reactions has been reported, demonstrating the utility of the morpholine scaffold in such transformations. mdpi.com While not specifically using this compound, these examples suggest its potential as a component in MCRs to generate complex, stereochemically defined products.

Cascade reactions for the synthesis of heterocyclic systems are another area where the structural features of this compound could be advantageous. An environmentally benign multicomponent cascade reaction has been developed for the synthesis of functionalized morphan derivatives, which involves the formation of multiple new bonds in a single step. nih.gov The phenolic and morpholine moieties of the target compound could potentially be harnessed to direct similar cascade processes.

The development of tandem strategies for the regiocontrolled synthesis of highly substituted quinolines and other fused nitrogen heterocycles often involves a sequence of reactions that build complexity in a stepwise, yet continuous manner. nuph.edu.ua The phenolic ring and the nitrogen atom of the morpholine in this compound could serve as handles for initiating such cascade cyclizations.

Table 2: Potential Tandem Reactions Involving this compound Derivatives

Tandem Reaction TypeInitiating Functional GroupPotential Product Class
Pictet-Spengler ReactionPhenolic ring and morpholine nitrogen (after derivatization)Fused polycyclic alkaloids
Aza-Diels-Alder/Intramolecular CycloadditionDerivatized morpholine nitrogen and phenol ringComplex nitrogen-containing heterocycles
Ring-Closing Metathesis (after functionalization)Appended alkenyl chainsMacrocyclic or bicyclic morpholine derivatives

Advanced Analytical Methodologies and Purity Assessment for R 4 Morpholin 3 Ylmethyl Phenol

Chromatographic Enantioseparation Techniques

Chromatographic methods are central to the separation of enantiomers. Due to their identical physical properties in an achiral environment, specialized chiral stationary phases (CSPs) or chiral mobile phase additives are required to achieve separation. wisc.edu

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the enantioselective analysis of pharmaceutical compounds. chromatographyonline.com The development of a robust HPLC method for the separation of (R)- and (S)-4-(Morpholin-3-ylmethyl)phenol involves a systematic screening of columns and mobile phases. sigmaaldrich.com

Column Selection: The choice of the chiral stationary phase (CSP) is the most critical parameter. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are highly effective for a broad range of chiral compounds. nih.gov For a basic compound like 4-(Morpholin-3-ylmethyl)phenol, columns such as Chiralcel® OD-H, Chiralpak® AD, or their immobilized equivalents (e.g., Chiralpak IA, IB, etc.) are often suitable first choices. chromatographyonline.comsigmaaldrich.com These CSPs offer different chiral recognition mechanisms, and screening multiple columns increases the probability of achieving a successful separation.

Mobile Phase Optimization: Method development typically starts with a screening of different mobile phase systems. Common modes include normal-phase, reversed-phase, and polar organic modes. chromatographyonline.comnih.gov For basic analytes, small amounts of additives are often necessary to improve peak shape and resolution. In normal-phase mode (e.g., hexane/alcohol), a basic additive like diethylamine (B46881) (DEA) is used. chromatographyonline.com In reversed-phase mode (e.g., acetonitrile/water or methanol/water), acids like trifluoroacetic acid (TFA) or formic acid, and buffers are used to control the ionization of the analyte and improve interaction with the stationary phase. chromatographyonline.comnih.gov

The optimization process involves adjusting the mobile phase composition, flow rate, and column temperature to maximize resolution (Rs) between the enantiomeric peaks while maintaining a reasonable analysis time. sigmaaldrich.com

Table 1: Example of Chiral HPLC Method Development Screening for 4-(Morpholin-3-ylmethyl)phenol Racemate

Column Mobile Phase Flow Rate (mL/min) Temperature (°C) Retention Time (R-isomer) (min) Retention Time (S-isomer) (min) Resolution (Rs)
Chiralpak® AD-H Hexane:Isopropanol:DEA (80:20:0.1) 1.0 25 8.5 9.8 1.8
Chiralcel® OD-H Hexane:Ethanol:DEA (90:10:0.1) 1.0 25 12.3 13.5 1.6
Chiralpak® IA Acetonitrile:Methanol (50:50) + 0.1% TFA 0.8 30 6.2 7.1 2.1

This table contains illustrative data.

Chiral Gas Chromatography (GC) is another valuable technique for determining the enantiomeric excess (ee) of volatile chiral compounds. gcms.cz For a compound like 4-(Morpholin-3-ylmethyl)phenol, derivatization is typically required to increase its volatility and thermal stability. Common derivatization agents include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride) that react with the phenolic hydroxyl and the secondary amine in the morpholine (B109124) ring.

Column and Conditions: The separation is performed on a capillary column coated with a chiral stationary phase, most commonly a cyclodextrin (B1172386) derivative. researchgate.net Columns like those based on derivatized beta- or gamma-cyclodextrins (e.g., Chiraldex G-TA) are effective for separating a wide variety of enantiomers. nih.gov The GC oven temperature is programmed to ramp from a low initial temperature to a final temperature to ensure good separation and peak shape. wisc.edu The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers. libretexts.org

Equation for Enantiomeric Excess (ee): ee (%) = [ |Area(R) - Area(S)| / |Area(R) + Area(S)| ] x 100

Table 2: Typical Chiral GC Conditions for Derivatized 4-(Morpholin-3-ylmethyl)phenol

Parameter Condition
Column Chiraldex® G-TA (30 m x 0.25 mm ID, 0.12 µm film)
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Carrier Gas Helium, 1.2 mL/min
Injector Temp. 250°C
Oven Program 150°C (hold 1 min), ramp at 5°C/min to 230°C, hold 5 min
Detector Flame Ionization Detector (FID)
Detector Temp. 275°C
Expected RT (R-isomer) ~18.2 min

| Expected RT (S-isomer) | ~18.7 min |

This table contains illustrative data.

Advanced Hyphenated Techniques for Trace Analysis

Hyphenated techniques, which couple a separation method with a powerful detection method like mass spectrometry (MS), are indispensable for the structural identification and quantification of trace-level impurities. ijprajournal.combiomedres.us

Impurity profiling is the identification, and quantification of all potential impurities in a drug substance. These impurities can originate from starting materials, intermediates, by-products, or degradation. Tandem mass spectrometry (MS/MS) techniques like GC-MS/MS and LC-MS/MS provide exceptional sensitivity and specificity for this purpose. biomedres.usijprajournal.com

In a typical workflow, a sample of (R)-4-(Morpholin-3-ylmethyl)phenol is analyzed by a high-resolution separation technique (LC or GC). The eluent is directed into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). The instrument can then select an ion of interest (a potential impurity) and fragment it to obtain a unique fragmentation pattern (MS/MS spectrum), which acts as a chemical fingerprint to help elucidate its structure. thermofisher.com This allows for the confident identification of impurities even when they are present at levels below 0.1%. biomedres.us

Combining chiral chromatography directly with mass spectrometry (Chiral LC-MS) provides a powerful tool for analyzing complex mixtures. This technique not only separates the enantiomers of the main component but can also simultaneously separate the enantiomers of chiral impurities. This is crucial for understanding the complete stereochemical profile of the substance. The use of modern mass spectrometry ionization techniques allows for the detection of compounds that may lack a UV chromophore, which might otherwise be missed by standard HPLC-UV detection. ijprajournal.com

Quality Control and Reference Standard Characterization

A well-characterized reference standard is the cornerstone of all quantitative analytical measurements. The reference standard for this compound must be of the highest possible purity, and its identity and properties must be rigorously established.

The characterization process involves a suite of analytical techniques to confirm its structure and assess its purity.

Structure Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and Mass Spectrometry (MS) are used to confirm the chemical structure.

Purity Assessment: A primary HPLC method (typically reversed-phase) is used to determine the purity by area percentage.

Enantiomeric Purity: A validated chiral HPLC or GC method is used to determine the enantiomeric excess, confirming the stereochemical identity and purity. uma.es

Trace Metals and Residual Solvents: Techniques like Inductively Coupled Plasma (ICP-MS) and Headspace GC-MS are used to quantify inorganic and solvent impurities, respectively.

Water Content: Karl Fischer titration is performed to determine the water content accurately.

The certified purity of the reference standard is then used to accurately quantify this compound in routine quality control testing of production batches.

Table 3: List of Chemical Compounds

Compound Name Other Names / Abbreviations
This compound -
(S)-4-(Morpholin-3-ylmethyl)phenol -
N,O-Bis(trimethylsilyl)trifluoroacetamide BSTFA
Diethylamine DEA
Ethanol -
Formic Acid -
Hexane -
Isopropanol -
Methanol -
Trifluoroacetic Acid TFA

Establishment of Certified Reference Materials

The establishment of a Certified Reference Material (CRM) for this compound is a fundamental requirement for ensuring the accuracy, reliability, and comparability of analytical results across different laboratories and over time. walshmedicalmedia.com A CRM is a highly characterized and homogenous material with a certified value for its purity, accompanied by a statement of uncertainty. The development of a CRM follows stringent international guidelines, such as those outlined in ISO Guides 34 and 35. walshmedicalmedia.com

The process involves several key stages:

Synthesis and Purification: A large batch of this compound is synthesized using a well-controlled and documented process. This is followed by rigorous purification steps, such as recrystallization or preparative chromatography, to achieve the highest possible purity.

Comprehensive Characterization: The purified material undergoes exhaustive characterization to confirm its identity and determine its purity using multiple independent and validated analytical techniques. This "orthogonality" of methods ensures the certified value is robust and reliable. The characterization package typically includes:

Identity Confirmation: ¹H NMR, ¹³C NMR, MS, FTIR, and Elemental Analysis.

Purity Assessment: A validated chiral HPLC method is used to determine enantiomeric purity. canada.ca A separate HPLC or GC method may be used to quantify other related impurities. A mass balance approach is often employed, where the purity is calculated by subtracting the percentages of all identified impurities (including water content and residual solvents) from 100%.

Homogeneity and Stability Testing: Studies are conducted to ensure that the entire batch of the candidate CRM is uniform. walshmedicalmedia.com Aliquots from different parts of the batch are analyzed to confirm there are no significant variations in purity. Long-term and accelerated stability studies are also performed under defined storage conditions to establish a shelf-life and ensure the material remains stable over time. canada.ca

Value Assignment and Uncertainty Calculation: The certified purity value is assigned based on the combined results from the different analytical methods used in the characterization. An uncertainty budget is meticulously calculated, taking into account all potential sources of error from the measurement procedures, as well as from the homogeneity and stability studies. walshmedicalmedia.com

Certification and Documentation: A comprehensive Certificate of Analysis (CoA) is issued for the CRM. This document details the certified purity value and its associated expanded uncertainty, the methods used for characterization, instructions for proper storage and use, and the expiration date. canada.ca

Interactive Table 2: Example Characterization Data for a Certified Reference Material of this compound

Analytical Technique Parameter Result
Chiral HPLC Enantiomeric Purity (% area) 99.95% (R-enantiomer)
HPLC (Impurity Profile) Total Related Substances 0.03%
Karl Fischer Titration Water Content 0.02%
GC-HS Residual Solvents < 0.01%
Thermogravimetric Analysis Non-volatile Residue < 0.01%
Mass Balance Certified Purity (Assay) 99.89% ± 0.05%

| ¹H NMR, ¹³C NMR, MS | Structural Identity | Conforms to structure |

The availability of a CRM for this compound is indispensable for the validation of in-house analytical methods, for calibrating instruments, and for serving as a definitive quality control standard. purdue.eduwalshmedicalmedia.com

Future Directions in the Academic Research of R 4 Morpholin 3 Ylmethyl Phenol

Emerging Synthetic Methodologies for Stereocontrol

The precise control of the stereocenter at the C-3 position of the morpholine (B109124) ring is paramount for the biological activity of (R)-4-(Morpholin-3-ylmethyl)phenol. Future research will likely focus on developing more efficient and scalable asymmetric syntheses. While classical methods often rely on chiral starting materials, emerging strategies are exploring catalytic and stereoselective approaches to construct the chiral morpholine core.

Key areas of development include:

Catalytic Asymmetric Hydrogenation: The use of transition metal catalysts, such as rhodium complexes with chiral phosphine (B1218219) ligands, has shown promise in the asymmetric hydrogenation of unsaturated morpholine precursors. researchgate.net Future work could focus on optimizing catalysts and reaction conditions to achieve higher enantiomeric excess (ee) and yields for 3-substituted morpholines. researchgate.net

Palladium-Catalyzed Carboamination: Intramolecular carboamination reactions catalyzed by palladium complexes offer a powerful method for constructing substituted morpholines from readily available amino alcohol precursors. nih.gov This strategy allows for the modular assembly of the morpholine ring and could be adapted for the enantioselective synthesis of the target compound. nih.gov

Rhodium-Catalyzed Cyclization: The intramolecular cyclization of nitrogen-tethered allenols, catalyzed by rhodium, has been shown to produce highly substituted morpholines with excellent diastereoselectivity and enantioselectivity. rsc.org Exploring this methodology could provide a novel and atom-economical pathway to this compound.

Organocatalysis: The use of small organic molecules as catalysts for asymmetric reactions is a rapidly growing field. Developing organocatalytic methods for the cyclization or functionalization of morpholine precursors could offer a metal-free and environmentally benign alternative to traditional methods.

Synthetic MethodologyPotential Advantages for this compound SynthesisKey Research Focus
Catalytic Asymmetric Hydrogenation High enantioselectivity, potential for scalability. researchgate.netDevelopment of novel chiral ligands and optimization of reaction conditions. researchgate.net
Palladium-Catalyzed Carboamination Modular approach, use of readily available starting materials. nih.govCatalyst design for improved stereocontrol and functional group tolerance. nih.gov
Rhodium-Catalyzed Cyclization High atom economy, excellent diastereo- and enantioselectivity. rsc.orgSubstrate scope expansion and application to 3-substituted morpholines. rsc.org
Organocatalysis Metal-free conditions, environmentally friendly.Design of new organocatalysts for enantioselective morpholine synthesis.

Advanced Computational Modeling of Reactivity and Chirality

Computational chemistry has become an indispensable tool in modern drug discovery and chemical research. chiralpedia.com For this compound, advanced computational modeling can provide deep insights into its chemical behavior and guide the design of new experiments.

Future computational studies will likely focus on:

Predicting Stereochemical Outcomes: Using quantum mechanics and molecular mechanics (QM/MM) methods to model transition states of catalytic reactions can help predict the stereochemical outcome of emerging synthetic methodologies. This can accelerate the optimization of reaction conditions for higher enantioselectivity.

pKa Prediction: Electronic structure calculations can accurately predict the pKa of the morpholine nitrogen. nih.gov This is a critical parameter that influences the compound's solubility, membrane permeability, and binding to target proteins under physiological conditions. nih.gov

Machine Learning (ML) and Artificial Intelligence (AI): AI and ML algorithms can be trained on large datasets of chemical reactions to predict the reactivity of this compound and to identify promising new catalysts for its synthesis. chiralpedia.com

Computational ToolApplication to this compoundExpected Outcome
Quantum Mechanics (QM/MM) Modeling transition states of asymmetric syntheses.Prediction and rationalization of stereoselectivity.
Molecular Dynamics (MD) Simulations Exploring conformational landscape and binding interactions. mdpi.comnih.govUnderstanding of structure-activity relationships and target binding. mdpi.comnih.gov
Electronic Structure Calculations Determining the pKa of the morpholine nitrogen. nih.govInsight into pharmacokinetic properties at physiological pH. nih.gov
Machine Learning (ML) / AI Predicting reaction outcomes and catalyst performance. chiralpedia.comAccelerated discovery of optimal synthetic routes and new derivatives. chiralpedia.com

Exploration of Novel Chemical Transformations and Derivatizations

The structure of this compound offers multiple sites for chemical modification, providing a rich platform for the creation of new chemical entities with potentially improved or novel properties. Future research will undoubtedly explore a wide range of derivatizations to probe structure-activity relationships (SAR). mdpi.com

Potential areas for exploration include:

Phenolic Hydroxyl Group Modification: The phenol (B47542) group can be derivatized to form ethers, esters, or other functional groups. These modifications can modulate the compound's hydrogen bonding capacity, lipophilicity, and metabolic stability.

Aromatic Ring Functionalization: The phenyl ring can undergo electrophilic substitution reactions to introduce a variety of substituents (e.g., halogens, nitro groups, alkyl groups). These modifications can influence the electronic properties of the molecule and provide additional points for interaction with biological targets.

Morpholine Ring N-Functionalization: The secondary amine in the morpholine ring can be functionalized through alkylation, acylation, or arylation. This can alter the basicity of the nitrogen and introduce new structural elements for targeted interactions.

Morpholine Ring C-H Functionalization: Recent advances in C-H activation chemistry could enable the direct functionalization of the morpholine ring's carbon skeleton, opening up new avenues for creating complex and diverse analogs.

Derivatization SitePotential TransformationsImpact on Properties
Phenolic -OH Etherification, EsterificationModulation of polarity, metabolic stability, and hydrogen bonding.
Aromatic Ring Halogenation, Nitration, Friedel-CraftsAlteration of electronic properties and steric profile.
Morpholine N-H Alkylation, Acylation, ArylationModification of basicity and introduction of new substituents.
Morpholine C-H Direct C-H functionalizationAccess to novel and complex structural analogs.

Integration of Automated Synthesis and Characterization Platforms

The integration of robotics, flow chemistry, and data science is revolutionizing chemical synthesis. researchgate.net Automated platforms can significantly accelerate the research and development cycle for compounds like this compound.

Future research will benefit from:

High-Throughput Synthesis: Automated parallel synthesizers can be used to rapidly generate libraries of derivatives of this compound. chemspeed.com This allows for a much broader exploration of chemical space in a shorter amount of time.

Automated Reaction Optimization: Robotic platforms can perform a large number of experiments to quickly identify the optimal reaction conditions for the synthesis of the target compound and its analogs. This includes screening of catalysts, solvents, temperatures, and other parameters.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, improved safety, and easier scalability. fu-berlin.de Developing flow-based syntheses for this compound could lead to more efficient and reproducible production.

Online Analytics: Integrating analytical techniques such as NMR and mass spectrometry directly into automated synthesis platforms allows for real-time monitoring of reactions and high-throughput characterization of products. chemspeed.com

Automation TechnologyApplication in this compound ResearchKey Advantage
High-Throughput Synthesis Rapid generation of derivative libraries for SAR studies. chemspeed.comIncreased discovery speed and broader exploration of chemical space.
Automated Reaction Optimization Efficient screening of reaction parameters.Faster development of robust and high-yielding synthetic routes.
Flow Chemistry Development of continuous and scalable synthetic processes. fu-berlin.deImproved control, safety, and reproducibility. fu-berlin.de
Online Analytics Real-time reaction monitoring and product characterization. chemspeed.comImmediate feedback for process optimization and quality control.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-4-(Morpholin-3-ylmethyl)phenol, and how can stereochemical purity be ensured?

  • Methodological Answer : A common approach involves reacting a substituted benzoyl chloride with morpholine derivatives under basic conditions (e.g., using NaOH or KOH as a catalyst). For stereochemical control, chiral auxiliaries or enantioselective catalysts may be employed. Post-synthesis, chiral HPLC or polarimetry can verify enantiomeric excess. Crystallization in non-polar solvents (e.g., hexane/ethyl acetate) may enhance purity .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Single-crystal X-ray diffraction (SC-XRD) : Resolve absolute configuration and intermolecular interactions. Use SHELX or WinGX for refinement .
  • NMR/FTIR : Confirm functional groups (e.g., phenol -OH at ~3200 cm⁻¹ in IR; morpholine protons at δ 2.5–3.5 ppm in ¹H NMR) .
  • Mass spectrometry (HRMS) : Validate molecular formula (e.g., C₁₁H₁₃NO₂ for the base structure) .

Advanced Research Questions

Q. How can contradictions between experimental and computational data (e.g., DFT vs. XRD bond lengths) be resolved?

  • Methodological Answer :

  • Benchmark computational methods : Use higher-level basis sets (e.g., 6-311+G(d,p)) and solvent models (e.g., PCM for aqueous environments) to align with experimental conditions .
  • Validate with multiple techniques : Compare DFT-predicted vibrational frequencies (IR) or NMR chemical shifts (via gauge-including atomic orbitals, GIAO) with empirical data .
  • Adjust for crystal packing effects : XRD data may reflect intermolecular forces absent in gas-phase DFT calculations; consider periodic boundary conditions in simulations .

Q. What strategies optimize the compound’s stability under experimental conditions (e.g., aqueous buffers)?

  • Methodological Answer :

  • pH control : The phenolic -OH group is prone to oxidation; use buffered solutions (pH 6–8) to minimize degradation. Antioxidants like ascorbic acid may stabilize the compound .
  • Storage : Protect from light and humidity (store at –20°C under nitrogen). Monitor stability via accelerated aging studies (TGA/DSC) .

Q. How can researchers design assays to evaluate its biological activity (e.g., antimicrobial or CNS-targeted effects)?

  • Methodological Answer :

  • In vitro assays : Use MIC (minimum inhibitory concentration) tests against bacterial/fungal strains. For CNS activity, employ receptor-binding assays (e.g., dopamine or serotonin receptors) .
  • Structure-activity relationships (SAR) : Modify the morpholine or phenol substituents and correlate changes with bioactivity. Molecular docking (e.g., AutoDock Vina) predicts target interactions .

Q. What challenges arise in determining its ring puckering dynamics or conformational flexibility?

  • Methodological Answer :

  • Dynamic NMR : Monitor temperature-dependent splitting of morpholine protons to assess ring inversion barriers .
  • SC-XRD with variable temperature (VT-XRD) : Capture conformational changes in the morpholine ring (e.g., chair vs. boat configurations) .
  • DFT-based molecular dynamics (MD) : Simulate ring puckering pathways using Cremer-Pople parameters .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility or logP values?

  • Methodological Answer :

  • Standardize measurement conditions : Use shake-flask methods with controlled pH and ionic strength. Compare with HPLC-derived logP (e.g., ChromLogD) .
  • Validate with COSMO-RS : Computational solubility predictions can identify outliers in experimental datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.